6-Fluoroimidazo[1,5-a]pyridine
Overview
Description
6-Fluoroimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines This compound is characterized by the presence of a fluorine atom at the 6th position of the imidazo[1,5-a]pyridine ring system
Mechanism of Action
Target of Action
The primary target of 6-Fluoroimidazo[1,5-a]pyridine is the methionyl-tRNA synthetase of Trypanosoma brucei . This enzyme plays a crucial role in protein synthesis by attaching methionine to its corresponding tRNA molecule .
Mode of Action
This compound interacts with its target by binding to the active site of the methionyl-tRNA synthetase . This interaction inhibits the enzyme’s function, thereby disrupting protein synthesis within the parasite .
Biochemical Pathways
The inhibition of methionyl-tRNA synthetase affects the protein synthesis pathway, leading to a disruption in the normal functioning of the parasite . This can affect various downstream effects, including the parasite’s growth and replication .
Pharmacokinetics
It is noted that the incorporation of the 5-fluoroimidazo[4,5-b]pyridine fragment into inhibitors leads to central nervous system bioavailability
Result of Action
The result of the action of this compound is the inhibition of protein synthesis within the Trypanosoma brucei parasite . This leads to a disruption in the normal functioning of the parasite, affecting its growth and replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroimidazo[1,5-a]pyridine can be achieved through several methods. One common method involves the use of the Schiemann reaction, which is widely used for the synthesis of fluorine-containing aromatic compounds. In this reaction, derivatives of imidazole-4(5)-carboxylic acid, 2-amino-, and 4(5)-nitroimidazoles are used as starting materials . Another method involves the photochemical cleavage of imidazolediazonium tetrafluoroborates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Nucleophilic Aromatic Substitution: This reaction can lead to the formation of novel tetracyclic derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium methoxide, butyllithium, and various electrophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products with high yield and selectivity.
Major Products Formed
The major products formed from the reactions of this compound include methoxy-substituted derivatives, cyano-substituted derivatives, and tetracyclic imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
6-Fluoroimidazo[1,5-a]pyridine has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Materials Science: The compound’s luminescent properties make it useful in the development of optoelectronic devices, sensors, and imaging agents.
Biological Research: This compound is used as a probe in biological studies to investigate molecular interactions and pathways.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials, contributing to advancements in chemical manufacturing and technology.
Comparison with Similar Compounds
6-Fluoroimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
5-Fluoroimidazo[4,5-b]pyridine: This compound also contains a fluorine atom but at a different position on the imidazo ring.
Fluorinated Imidazoles: These compounds have similar biological activity and chemical properties due to the presence of fluorine atoms.
Imidazo[1,2-a]pyridine Derivatives: These compounds have been studied for their antituberculosis activity and other medicinal applications.
The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-fluoroimidazo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSZJCHBWQVBPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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